molecular formula C12H15N3O2 B7910077 tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate CAS No. 1373233-08-9

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate

Cat. No.: B7910077
CAS No.: 1373233-08-9
M. Wt: 233.27 g/mol
InChI Key: SLVCCPWALYATMI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate: is an organic compound that features a tert-butyl ester group, an aminopyridine moiety, and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate typically involves the reaction of 3-aminopyridine with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetate, followed by nucleophilic substitution with 3-aminopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: The aminopyridine moiety is known for its biological activity, and derivatives of this compound may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The cyanoacetate group can also participate in reactions that alter cellular processes .

Comparison with Similar Compounds

  • tert-Butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Comparison: tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate is unique due to the presence of both the cyanoacetate and aminopyridine groupsFor instance, tert-Butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate lacks the cyano group, which limits its reactivity in certain types of chemical transformations .

Properties

IUPAC Name

tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)8(7-13)10-9(14)5-4-6-15-10/h4-6,8H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVCCPWALYATMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172659
Record name 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-08-9
Record name 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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